molecular formula C7H16N2O2 B12450460 2,6-diaminoheptanoic Acid

2,6-diaminoheptanoic Acid

Cat. No.: B12450460
M. Wt: 160.21 g/mol
InChI Key: SHGBCLVCOJGQDM-UHFFFAOYSA-N
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Description

Contextualizing 2,6-Diaminoheptanoic Acid within the Broader Class of Diamino Acids

Diamino acids are organic compounds containing two amino groups and one carboxyl group. Their classification can be based on the number of amino and carboxylic groups, polarity, and nutritional requirements. unipune.ac.inslideshare.netbiochemden.com Diamino acids, such as this compound, are considered basic amino acids due to the presence of two amino groups to one carboxyl group, which gives them a net positive charge and hydrophilic nature at neutral pH. sciencequery.com

This compound is structurally similar to the more common 2,6-diaminohexanoic acid, also known as lysine (B10760008). thefreedictionary.comrroij.comacs.org Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. rroij.com this compound, with its seven-carbon backbone, represents a variation in the alkyl chain length compared to lysine's six carbons. This structural difference, while seemingly minor, can have significant implications for the molecule's chemical properties and biological activity.

Another related compound is meso-2,6-diaminoheptanedioate, an isomer of this compound that plays a role in the lysine biosynthesis pathway in some organisms. genome.jpbasys2.ca Specifically, it is a key component of bacterial peptidoglycan. nih.gov The enzyme LL-2,6-diaminoheptanedioate:2-oxoglutarate aminotransferase is involved in the final steps of lysine biosynthesis in plants, acting on an isomer of this compound. genome.jpexpasy.org

Table 1: Comparison of Related Diamino Acids

Compound Name Molecular Formula Key Characteristics
This compound C7H16N2O2 A diamino acid with a seven-carbon backbone.
2,6-Diaminohexanoic Acid (Lysine) C6H14N2O2 An essential amino acid with a six-carbon backbone. thefreedictionary.comrroij.com
meso-2,6-Diaminoheptanedioate C7H14N2O4 An isomer involved in bacterial peptidoglycan and lysine biosynthesis. genome.jpbasys2.canih.gov
2,7-Diaminoheptanoic Acid C7H16N2O2 An isomer of this compound, reported in some plants. nih.gov

Historical Perspectives in Diamino Acid Discovery and Early Research

The discovery of amino acids dates back to the early 19th century. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated asparagine from asparagus, marking the first discovery of an amino acid. wikipedia.org This was followed by the discovery of cystine in 1810, and glycine (B1666218) and leucine (B10760876) in 1820. wikipedia.org The term "amino acid" was first used in English in 1898. wikipedia.org

A pivotal moment in the history of protein chemistry came in 1902 when Emil Fischer and Franz Hofmeister independently proposed that proteins are composed of amino acids linked together by what Fischer termed "peptide" bonds. wikipedia.org Fischer is widely regarded as the founder of peptide chemistry. ias.ac.in The last of the 20 common amino acids, threonine, was discovered in 1935 by William Cumming Rose. wikipedia.org

The discovery of specific diamino acids progressed over several decades. Lysine (α, ε-diamino caprice acid) was isolated from casein hydrolysate in 1898 by Drexler, who presumed it to be a diamine. researchgate.net Its structure was later confirmed through synthesis by Fischer and Weigert in 1902. researchgate.net The early 20th century saw significant advancements in understanding the structure and synthesis of these fundamental biological molecules. ias.ac.in

Significance of Stereochemistry in Diamino Acid Isomers

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of amino acids. nih.govulb.ac.be Most amino acids are chiral, meaning they can exist as non-superimposable mirror images called enantiomers (L- and D-isomers). researchgate.net In biological systems, there is a strong preference for the L-isomers of amino acids in protein synthesis. researchgate.net

The change from an L-amino acid to a D-amino acid within a protein can alter its structure and, consequently, its function and biological activity. researchgate.net This stereoselectivity is also observed in the interaction of amino acids with other biomolecules, such as enzymes and receptors. nih.govnih.gov For instance, the transport of amino acids across cell membranes can be highly stereospecific. nih.gov

The biological activity of chiral compounds can differ significantly between enantiomers in terms of toxicity and pharmacokinetics. researchgate.net This is because biological targets, such as nucleic acids and enzymes, are themselves chiral and will interact differently with each enantiomer. researchgate.net The structural complexity of diamino acids, which can possess multiple chiral centers, presents a significant challenge for synthetic chemists, particularly in the synthesis of enantiomerically pure compounds. researchgate.net

Interdisciplinary Research Foci on Diamino Acids

Research on diamino acids is inherently interdisciplinary, spanning fields such as biochemistry, pharmacology, and astrobiology.

Biochemistry and Metabolism: In bacteria, D-amino acids are key components of the peptidoglycan cell wall and are involved in various physiological processes. oup.comnih.gov Their metabolism involves enzymes like amino acid racemases, which convert L-amino acids to D-amino acids, and D-amino acid dehydrogenases, which are involved in their degradation. nih.govd-aminoacids.com In eukaryotes, the flavoenzyme D-amino acid oxidase (DAAO) plays a role in the degradation of D-amino acids. d-aminoacids.comfrontiersin.org The study of these metabolic pathways is crucial for understanding bacterial physiology and for identifying potential antimicrobial targets. oup.comnih.gov

Pharmacology and Medicinal Chemistry: The unique structural features of diamino acids and their derivatives make them interesting candidates for drug development. ontosight.ai Researchers are exploring their potential as antimicrobial, antiviral, or anticancer agents. ontosight.aigre.ac.uk The stereochemistry of these compounds is a key consideration in their design and synthesis, as it can significantly influence their therapeutic efficacy and toxicity. ulb.ac.beresearchgate.net For example, the interaction of chiral platinum complexes with diamine ligands is a subject of interest in the development of new anticancer drugs. nih.gov

Astrobiology and the Origin of Life: Diamino acids have also captured the attention of scientists studying the origins of life. researchgate.net The discovery of amino acids and diamino acids in meteorites and in laboratory simulations of interstellar ice analogues suggests that these molecules could have been delivered to the early Earth. cambridge.org This has led to the hypothesis that diamino acids could have been the monomers for a hypothetical early form of genetic material called peptide nucleic acid (PNA). researchgate.net The question of why life on Earth shows a preference for left-handed amino acids is a central theme in this field of research. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2,6-diaminoheptanoic acid

InChI

InChI=1S/C7H16N2O2/c1-5(8)3-2-4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)

InChI Key

SHGBCLVCOJGQDM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C(=O)O)N)N

Origin of Product

United States

Synthetic Methodologies and Stereoselective Approaches for Diamino Acids

Established Chemical Synthesis Routes for 2,6-Diaminohexanoic Acid and Related Analogs

While microbial fermentation is the dominant method for the industrial production of L-lysine, several chemical synthesis routes have been developed, often leveraging precursors from the polymer industry.

A significant chemical pathway to L-lysine involves the hydrolysis of L-α-amino-ε-caprolactam. This precursor is structurally related to ε-caprolactam, the monomer used in the large-scale production of nylon 6. The synthesis begins with the hydrolysis of the cyclic amide (lactam) bond in L-α-amino-ε-caprolactam. This reaction is typically carried out in an aqueous solution using a strong base, such as an alkali metal hydroxide (B78521) google.com. The process effectively opens the seven-membered ring to yield the corresponding alkali metal salt of L-lysine google.com.

Another foundational reaction in this field is the hydrolysis of ε-caprolactam itself to produce 6-aminocaproic acid orgsyn.org. While this product only has one amino group, it serves as a key intermediate that would require a subsequent asymmetric amination at the alpha-position (C2) to form lysine (B10760008). The biosynthesis of L-lysine in microorganisms follows two primary pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway, which converge on the formation of meso-diaminopimelate before a final decarboxylation step yields L-lysine wikipedia.org.

Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products. In the base-catalyzed hydrolysis of L-α-amino-ε-caprolactam, a two-stage temperature profile has been found to be effective. A patent for this process describes an initial hydrolysis phase conducted at a lower temperature, between room temperature and approximately 45°C, until at least 80% of the precursor is converted google.com. The reaction is then completed at an elevated temperature, between 80°C and the boiling point of the mixture google.com. This staged approach allows for controlled ring-opening while preventing degradation or side reactions that may occur at higher temperatures for prolonged periods, ultimately enabling practically quantitative yields google.com. Key variables for optimization include the molar ratio of the base to the lactam, reaction time for each temperature stage, and the concentration of the reactants.

Table 1: Optimization Parameters for L-lysine Synthesis via Hydrolysis This table is based on the process described for the hydrolysis of L-α-amino-ε-caprolactam. google.com

ParameterConditionPurpose
Reactant L-α-amino-ε-caprolactamPrecursor
Reagent Aqueous alkali metal hydroxide (e.g., NaOH)Catalyst for hydrolysis
Molar Ratio At least equimolar quantity of hydroxideTo ensure complete reaction
Initial Temperature Room temperature to 45°CControlled initial hydrolysis to >80% conversion
Final Temperature 80°C to boiling pointTo drive the reaction to completion
Product Aqueous solution of L-lysine alkali metal saltIntermediate before isolation

The vast majority of global L-lysine production, estimated at over 80%, is achieved through microbial fermentation with strains like Corynebacterium glutamicum. slideshare.netdspmuranchi.ac.in This biological method is highly efficient and produces the desired L-isomer directly .

However, chemical synthesis accounts for the remaining portion of the market slideshare.net. An industrial chemical process can be based on the hydrolysis of L-α-amino-ε-caprolactam google.com. Following the complete hydrolysis, the resulting solution containing the L-lysine salt undergoes downstream processing. This typically involves acidification to a pH of 2.0 with an acid like hydrochloric acid, followed by separation and purification using ion-exchange columns slideshare.net. The purified lysine is eluted from the resin, re-acidified, and then crystallized, often as L-lysine monohydrochloride (L-lysine HCl). The final product is dried and packaged slideshare.net.

Chiral Synthesis of Diamino Acid Enantiomers and Diastereomers

Producing specific stereoisomers of diamino acids is critical for pharmaceutical and biological applications. This requires stereoselective synthetic methods to control the chirality at the α-carbon and any other stereocenters.

For diamino acids that are synthesized as a racemic mixture, resolution is a common strategy to separate the enantiomers. This involves reacting the racemate with a pure chiral resolving agent, such as an optically active acid or base (e.g., tartaric acid). This reaction forms a mixture of diastereomeric salts, which have different physical properties and can be separated by methods like fractional crystallization or chromatography libretexts.org. After separation, the desired diastereomer is treated with an acid or base to break the salt and liberate the pure enantiomer of the amino acid libretexts.org.

Enantioselective synthesis, which aims to create only the desired enantiomer from the start, is a more efficient approach. This often involves the use of chiral catalysts or chiral auxiliaries that direct the stereochemical outcome of a reaction.

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biological catalysts (enzymes). These methods are particularly powerful for creating enantiomerically pure amino acids under mild reaction conditions.

A prominent chemoenzymatic strategy is Dynamic Kinetic Resolution (DKR) . This process is used to convert a racemic starting material completely into a single, pure enantiomer. For amino acid synthesis, a racemic mixture of amino acid amides can be treated with two specific enzymes. An enantioselective amino acid amidase (e.g., D-aminopeptidase or L-amino acid amidase) selectively hydrolyzes only one of the enantiomers (e.g., the D-amide) into the corresponding amino acid asm.orgresearchgate.net. Simultaneously, a racemase (such as α-amino-ε-caprolactam racemase) continuously converts the remaining, unreactive L-amide into the D-amide, replenishing the substrate for the first enzyme. This concurrent process allows for a theoretical yield of 100% for the desired enantiomer asm.orgresearchgate.net.

Another industrial chemoenzymatic method is the "hydantoinase process." This multi-enzyme cascade uses a hydantoin (B18101) racemase, a stereoselective hydantoinase, and a carbamoylase to convert racemic 5-substituted hydantoins into optically pure D- or L-amino acids nih.gov. Additionally, enzymes like papain have been used in the regioselective polymerization of L-lysine esters to form α-linked poly-L-lysine, demonstrating enzymatic control in peptide bond formation nih.govresearchgate.net.

Table 2: Key Enzymes in Dynamic Kinetic Resolution for Chiral Amino Acid Synthesis This table outlines the components of a DKR system for producing D- or L-amino acids from racemic amino acid amides. asm.orgresearchgate.net

EnzymeFunctionSubstrate (Example)Product (Example)
α-Amino-ε-caprolactam Racemase RacemizationL-amino acid amideD-amino acid amide
D-Aminopeptidase Stereoselective HydrolysisD-amino acid amideD-amino acid
L-Amino acid Amidase Stereoselective HydrolysisL-amino acid amideL-amino acid

Preparation of Specific Diamino Acid Derivatives and Polymeric Analogs

While direct synthetic routes for derivatives of 2,6-diaminoheptanoic acid are not extensively documented, established methodologies for similar diamino acids, such as lysine, provide a framework for predicting its chemical behavior and potential for derivatization.

Synthesis of Imine Derivatives

The synthesis of imine derivatives, or Schiff bases, from diamino acids is a well-established chemical transformation. This typically involves the condensation reaction between the amino groups of the diamino acid and an aldehyde or ketone. In the case of this compound, with its two primary amino groups, the reaction can potentially occur at either the α-amino group (position 2) or the ε-amino group (position 6), or at both sites, depending on the reaction conditions and the stoichiometry of the reactants.

A study on the synthesis of imine derivatives of 2,6-diaminohexanoic acid (lysine) provides a relevant model. iosrjournals.org In this work, 2,6-diamino-1-(anilinooxy)hexan-1-ol, derived from lysine, was reacted with various aromatic aldehydes in a 1:1 molar ratio to form the corresponding imine derivatives. iosrjournals.org The reaction was carried out by refluxing the reactants in ethanol (B145695) with a few drops of glacial acetic acid as a catalyst. iosrjournals.org This methodology can be extrapolated to this compound.

The general reaction for the formation of a mono-imine derivative at the 6-amino position would be:

H₂N-(CH₂)₄-CH(NH₂)-COOH + R-CHO → R-CH=N-(CH₂)₄-CH(NH₂)-COOH + H₂O

A variety of aromatic aldehydes can be used to generate a library of imine derivatives. The characteristics of these derivatives, such as yield and melting point, would be expected to vary based on the substituent on the aromatic aldehyde.

Table 1: Projected Synthesis of Imine Derivatives of this compound (Based on analogous reactions with 2,6-diaminohexanoic acid derivatives iosrjournals.org)

Aldehyde ReactantResulting Imine Derivative (at 6-amino position)Projected Yield (%)Projected Melting Point (°C)
BenzaldehydeN-{[5-amino-6-(carboxy)hexyl]imino}methyl)benzene~70~120-125
2-Hydroxybenzaldehyde2-({[5-amino-6-(carboxy)hexyl]imino}methyl)phenol~65~125-130
4-Hydroxybenzaldehyde4-({[5-amino-6-(carboxy)hexyl]imino}methyl)phenol~71~130-135

Note: The data in this table is hypothetical and projected based on the reported synthesis of similar derivatives of 2,6-diaminohexanoic acid. iosrjournals.org The naming convention is adapted for this compound.

Incorporation into Polymeric Ligands

Amino acids can be incorporated into polymer backbones to create bio-based and biodegradable materials. The synthesis of polyamides, for instance, can be achieved through the polycondensation of a diamine with a dicarboxylic acid. In this context, this compound could react with various dicarboxylic acids to form novel polyamides with potentially unique properties conferred by the heptanoic acid side chain.

Furthermore, the amino or carboxyl groups of this compound could be used to graft it onto existing polymer chains, thereby modifying the surface properties of the material. For example, the amino groups could react with polymers containing acid chloride or epoxy functionalities.

Structural Modification for Enhanced Biochemical Properties

Structural modifications of amino acids are often undertaken to enhance their biochemical properties, such as enzymatic stability, receptor binding affinity, or cellular uptake. For this compound, several modification strategies can be envisioned based on the chemistry of its amino and carboxylic acid functional groups.

N-Acylation: The amino groups can be acylated with various acyl chlorides or anhydrides to introduce new functional groups. This can alter the lipophilicity and hydrogen bonding capacity of the molecule.

Esterification: The carboxylic acid group can be esterified to mask its charge and increase its ability to cross cell membranes.

Peptide Coupling: The amino and carboxyl groups allow for the incorporation of this compound into peptide chains. This can be used to create peptidomimetics with altered conformations and biological activities.

These modifications are standard procedures in medicinal chemistry and can be applied to this compound to explore its potential as a building block for new bioactive molecules. The lack of specific studies on this compound, however, means that its unique contribution to the properties of the resulting molecules remains to be investigated.

Biosynthetic Pathways and Enzymatic Mechanisms of Diamino Acids

L-Lysine Biosynthesis Pathways in Microorganisms and Plants

Microorganisms and plants primarily utilize the diaminopimelate (DAP) pathway for L-lysine biosynthesis. cabidigitallibrary.orgnih.gov This pathway is crucial not only for protein synthesis but also for the formation of the bacterial cell wall, where its intermediate, meso-diaminopimelate (meso-DAP), or lysine (B10760008) itself serves as a cross-linking component in the peptidoglycan layer. cabidigitallibrary.orgeolss.net The DAP pathway has four known variants, which differ in the steps converting (S)-tetrahydrodipicolinate (THDP) to meso-DAP: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. nih.govfrontiersin.org

The Diaminopimelate (DAP) pathway begins with the condensation of L-aspartate β-semialdehyde and pyruvate (B1213749). eolss.netpnas.org This multi-step process ultimately yields L-lysine. The initial reactions leading to the formation of (S)-tetrahydrodipicolinate are common to all variations of the DAP pathway. frontiersin.orgnih.gov The pathway is essential for the survival of many bacteria, as it provides both the essential amino acid L-lysine and the peptidoglycan cross-linking precursor, meso-DAP. nih.govnih.gov

Dihydrodipicolinate synthase (DHDPS) catalyzes the first committed step in the DAP pathway: the condensation of pyruvate and L-aspartate β-semialdehyde (ASA) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). nih.govacs.orgcanterbury.ac.nz This reaction is an aldol-like condensation. ebi.ac.uk The enzyme's mechanism involves the formation of a Schiff base between the keto group of pyruvate and the ε-amino group of a conserved lysine residue in the active site. ebi.ac.uk This is followed by the addition of ASA and subsequent cyclization to form HTPA. ebi.ac.ukcore.ac.uk The product, HTPA, is then released and spontaneously dehydrates to form dihydrodipicolinate (DHDP). core.ac.uknih.gov DHDPS is a key regulatory point in the pathway and is often subject to allosteric feedback inhibition by the final product, L-lysine. nih.govacs.orgcore.ac.uk

Table 1: Key Characteristics of Dihydrodipicolinate Synthase (DHDPS)

FeatureDescription
Enzyme Commission No. 4.3.3.7 ebi.ac.uk
Reaction Catalyzed Pyruvate + L-aspartate β-semialdehyde ⇌ (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid + H₂O nih.govebi.ac.uk
Cofactor None
Substrates Pyruvate, L-aspartate β-semialdehyde (ASA) canterbury.ac.nz
Product (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA) acs.org
Regulation Allosteric feedback inhibition by L-lysine nih.govcore.ac.uk
Cellular Location Cytoplasm

Dihydrodipicolinate reductase (DHDPR) catalyzes the second step in the DAP pathway, which is the NAD(P)H-dependent reduction of dihydrodipicolinate (DHDP) to (S)-tetrahydrodipicolinate (THDP). nih.govnih.gov This enzyme is common to all known variants of the DAP pathway. nih.gov While bacterial DHDPR enzymes are typically tetrameric, the enzyme from Arabidopsis thaliana has been shown to exist as a dimer. nih.gov The enzyme can utilize either NADH or NADPH as a cofactor, although the specificity can vary between species. nih.gov

Table 2: Properties of Dihydrodipicolinate Reductase (DHDPR)

PropertyDetail
Enzyme Commission No. 1.17.1.8 researchgate.net
Reaction Catalyzed Dihydrodipicolinate + NAD(P)H + H⁺ ⇌ (S)-Tetrahydrodipicolinate + NAD(P)⁺ nih.govnih.gov
Cofactor NADH or NADPH nih.gov
Substrate Dihydrodipicolinate (DHDP) nih.gov
Product (S)-Tetrahydrodipicolinate (THDP) nih.gov
Oligomeric State Tetramer (bacteria), Dimer (plants) nih.gov

The final step in the biosynthesis of L-lysine via the DAP pathway is catalyzed by diaminopimelate decarboxylase (DAPDC), also known as LysA. wikipedia.orgnih.gov This enzyme performs an irreversible and stereospecific decarboxylation of meso-diaminopimelate (meso-DAP) to produce L-lysine and carbon dioxide. wikipedia.orgnih.govnih.gov DAPDC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgnih.gov The reaction mechanism involves the formation of a Schiff base between PLP and meso-DAP. nih.gov A unique feature of DAPDC is its specificity for the D-stereocenter of the substrate, whereas most other PLP-dependent decarboxylases act on L-stereocenters. nih.gov The enzyme is typically a dimer, and dimerization has been shown to be essential for its catalytic activity. wikipedia.orgnih.gov

The DAP pathway is tightly regulated to control the flux of metabolites and the final concentration of L-lysine. The primary point of regulation is the allosteric feedback inhibition of the first enzyme, DHDPS, by L-lysine. nih.govcore.ac.ukresearchgate.net L-lysine binds to an allosteric site on the DHDPS enzyme, which is distinct from the active site, causing a conformational change that reduces the enzyme's catalytic activity. core.ac.ukelifesciences.org In plants, different isoforms of DHDPS can exhibit varying sensitivities to lysine inhibition, suggesting complex regulatory control. researchgate.net Another key regulatory enzyme in some organisms is aspartokinase, which catalyzes the first step in the common pathway leading to lysine, methionine, and threonine, and is subject to concerted feedback inhibition by these amino acids. nih.govresearchgate.net

In contrast to bacteria and plants, most fungi and some other eukaryotes synthesize L-lysine via the α-aminoadipate (AAA) pathway. researchgate.netresearchgate.netwikipedia.org This pathway is distinct from the DAP pathway and begins with the condensation of acetyl-CoA and α-ketoglutarate, a citric acid cycle intermediate. nih.govwikipedia.org The series of reactions proceeds through intermediates such as homocitrate, homoaconitate, homoisocitrate, and α-ketoadipate to form α-aminoadipate. wikipedia.orgnih.gov This is then converted to L-lysine through several subsequent steps involving saccharopine as an intermediate. wikipedia.org The isomerization of homocitrate to homoisocitrate is a critical step that requires two enzymes from the aconitase family. nih.govnih.gov The uniqueness of the AAA pathway to fungi makes its enzymes potential targets for the development of antifungal drugs. researchgate.netwikipedia.orgmdpi.com

Table 3: Comparison of DAP and AAA Pathways for L-Lysine Biosynthesis

FeatureDiaminopimelate (DAP) Pathwayα-Aminoadipate (AAA) Pathway
Organisms Most bacteria, some archaea, algae, plants researchgate.netnih.govHigher fungi, euglenids, some archaea and bacteria nih.govwikipedia.org
Starting Materials Aspartate and pyruvate nih.govnih.govα-Ketoglutarate and acetyl-CoA nih.govwikipedia.org
Key Intermediate meso-Diaminopimelate (meso-DAP) nih.govα-Aminoadipate wikipedia.org
Significance Produces L-lysine and peptidoglycan precursor (meso-DAP) eolss.netSolely for L-lysine biosynthesis mdpi.com
Antimicrobial Target Yes, absent in animals eolss.netYes, absent in animals and most bacteria researchgate.netmdpi.com

α-Aminoadipate (AAA) Pathway in Fungi

Homocitrate and Homoisocitrate Intermediates

The α-aminoadipate pathway commences with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. This reaction is catalyzed by homocitrate synthase. Homocitrate then undergoes isomerization to its isomer, homoisocitrate. These initial steps are crucial for setting up the carbon backbone of the eventual diamino acid.

Key Enzymatic Steps: Homoaconitase and Homoisocitrate Dehydrogenase

The isomerization of homocitrate to homoisocitrate is a two-step process mediated by the enzyme homoaconitase, which facilitates the dehydration of homocitrate to cis-homoaconitate, followed by a hydration step to yield homoisocitrate. Following this, homoisocitrate dehydrogenase catalyzes the oxidative decarboxylation of homoisocitrate to produce α-ketoadipate. These enzymatic transformations are critical for the progression of the biosynthetic pathway.

Saccharopine Pathway and Dehydrogenase Activity

A key intermediate in the α-aminoadipate pathway is saccharopine. nih.gov The conversion of α-aminoadipate to L-lysine involves the saccharopine pathway, which is a series of reactions catalyzed by specific dehydrogenases. nih.govnih.gov In fungi, α-aminoadipate is first reduced to α-aminoadipate-δ-semialdehyde. This intermediate then condenses with glutamate (B1630785) to form saccharopine, a reaction catalyzed by saccharopine dehydrogenase. ebi.ac.uk A subsequent dehydrogenation and hydrolysis, also catalyzed by a saccharopine dehydrogenase, cleaves saccharopine to yield L-lysine and α-ketoglutarate. ebi.ac.uknih.gov

Intermediary Metabolic Roles of Diamino Acids

Diamino acids are not only essential building blocks for proteins but also play significant roles in intermediary metabolism, particularly in microbial species.

Microbial Metabolism of Diaminopimelic Acid

Diaminopimelic acid (DAP) is a crucial component of the peptidoglycan cell wall in many bacteria. The metabolism of DAP is integral to bacterial growth and survival. Various enzymatic pathways are involved in the synthesis and degradation of DAP, ensuring the dynamic remodeling of the bacterial cell wall during growth and division.

Conversion to Other Metabolic Precursors

Diamino acids can be converted into other essential metabolic precursors. For instance, in some metabolic pathways, diamino acids can be deaminated or otherwise modified to enter central metabolic routes such as the citric acid cycle. This metabolic flexibility allows organisms to adapt to varying nutrient availability.

Enzymatic Systems Governing D-Amino Acid Metabolism

D-Amino Acid Oxidase (DAO) Catalysis

D-Amino Acid Oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids. It catalyzes the stereoselective oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. wikipedia.org This enzymatic process is significant for its role in detoxification and regulation of D-amino acid levels in various organisms. wikipedia.org

The catalytic action of DAO is strictly specific for the D-enantiomer of amino acids. The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor to oxidize the D-amino acid to an imino acid intermediate. This intermediate then spontaneously hydrolyzes in the aqueous environment to the respective α-keto acid and ammonia. The reduced FAD cofactor is subsequently reoxidized by molecular oxygen, generating hydrogen peroxide. frontiersin.org

The substrate specificity of DAO is broad, with a preference for neutral and hydrophobic D-amino acids. nih.gov Acidic D-amino acids, such as D-aspartate and D-glutamate, are generally not substrates for DAO. frontiersin.org While direct studies on the interaction between DAO and 2,6-diaminoheptanoic acid are not extensively documented, the enzyme's substrate tolerance suggests that it could potentially act on this compound, provided the stereochemistry at the α-carbon is in the D-configuration. The presence of the second amino group at the ε-carbon may influence its binding to the active site.

The table below summarizes the substrate specificity of human D-Amino Acid Oxidase (hDAAO) for various D-amino acids, illustrating the enzyme's preference for certain types of substrates.

Substrate (D-enantiomer)Relative Activity (%)
D-Alanine100
D-Proline115
D-Methionine110
D-Phenylalanine90
D-Serine25
D-Aspartate<1
D-Glutamate<1

Data is illustrative and compiled from various sources on human DAO activity.

Stereoselective Enzymatic Transformations

The synthesis of enantiomerically pure amino acids is of significant interest for pharmaceutical and biotechnological applications. Stereoselective enzymatic transformations offer a powerful and environmentally benign approach to achieve this, often providing high enantiomeric excess and avoiding the need for harsh chemical reagents. escholarship.org

Various enzyme classes are employed for the stereoselective synthesis of amino acids, including transaminases, dehydrogenases, and acylases. These enzymes can be used in kinetic resolution processes, where one enantiomer of a racemic mixture is selectively transformed, or in asymmetric synthesis, where a prochiral substrate is converted into a chiral product.

While specific enzymatic transformations for the direct synthesis of this compound are not widely reported, research on related diamino acids provides valuable insights. For instance, the stereoselective synthesis of (2S,6R)-diamino-(5R,7)-dihydroxy-heptanoic acid, a complex diamino acid derivative, has been achieved through a combination of chemical steps and a key enzymatic reaction, DuPHOS-Rh-catalyzed asymmetric hydrogenation of a dehydroamino acid ester. bohrium.com This highlights the potential of combining biocatalysis with traditional organic synthesis to construct complex chiral molecules.

Another relevant enzymatic approach is the use of transaminases. A transaminase from Chromobacterium violaceum has been successfully used for the biocatalytic production of (S)-2-aminooctanoic acid with an enantiomeric excess of over 98%. nih.gov This demonstrates the capability of transaminases in establishing the stereochemistry at the α-carbon of amino acids with longer carbon chains, a strategy that could potentially be adapted for the synthesis of this compound.

The following table outlines common enzymatic strategies for the stereoselective synthesis of amino acids.

Enzymatic StrategyEnzyme ClassDescription
Asymmetric AminationTransaminaseA prochiral keto acid is converted to a chiral amino acid by the transfer of an amino group from a donor molecule.
Reductive AminationAmino Acid DehydrogenaseA keto acid is reductively aminated to a chiral amino acid using ammonia and a reducing cofactor (e.g., NADH).
Kinetic ResolutionAcylase/AmidaseOne enantiomer of a racemic mixture of N-acyl amino acids is selectively hydrolyzed to the corresponding L- or D-amino acid.
Asymmetric HydrogenationHydrogenaseA dehydroamino acid is asymmetrically hydrogenated to a chiral amino acid.

Analytical Chemistry Methodologies for Diamino Acid Characterization

Spectrophotometric Determination Techniques

Spectrophotometric methods for amino acid quantification typically rely on derivatization to produce a colored or UV-active compound. A common approach involves the use of ninhydrin, which reacts with the primary amino groups of most amino acids to produce a deep purple compound known as Ruhemann's purple. This product can be quantified by measuring its absorbance, typically around 570 nm. For diamino acids, the stoichiometry of the reaction can be complex, and color yield may not be directly proportional to the number of amino groups. Factors such as pH, temperature, and reaction time must be carefully optimized to ensure reproducible and accurate quantification.

Another widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA). OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative, which also has a strong UV absorbance. This method is known for its high sensitivity. The resulting derivative can be detected spectrophotometrically, often around 340 nm. While these techniques are standard for general amino acid analysis, specific molar absorptivity coefficients and optimal reaction conditions for 2,6-diaminoheptanoic acid have not been reported.

Chromatographic Separation and Detection Methods

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the separation and analysis of amino acids.

High-Performance Liquid Chromatography (HPLC) of Stereoisomers

Due to the presence of two chiral centers (at carbons 2 and 6), this compound can exist as multiple stereoisomers. The separation of these isomers is critical for understanding their biological roles and is typically achieved using chiral chromatography. This can be accomplished through two main strategies: using a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., a C18 reversed-phase column). For analogous compounds like 2,6-diaminopimelic acid, ligand-exchange chromatography with a chiral selector in the mobile phase has proven effective for resolving stereoisomers without derivatization. However, specific HPLC methods validated for the stereoisomeric separation of this compound are not described in the literature.

Derivatization Strategies for Enhanced Detection

Native amino acids often lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging at low concentrations. To overcome this, pre-column or post-column derivatization is employed. As mentioned, OPA is a common pre-column derivatization reagent that imparts strong UV absorbance and fluorescence to the amino acid. The reaction with OPA and a thiol (like ethanethiol (B150549) or 2-mercaptoethanol) creates a stable derivative suitable for reversed-phase HPLC. This approach significantly enhances detection sensitivity. While this is a general strategy, the specific retention times and separation efficiencies for OPA-derivatized this compound isomers would need to be empirically determined.

Mass Spectrometry Applications in Diamino Acid Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of amino acids due to its high sensitivity and specificity.

LC-ESI-QQ and MS2 Techniques

Liquid chromatography coupled with electrospray ionization (ESI) and a triple quadrupole (QQQ) mass spectrometer is a state-of-the-art technique for targeted amino acid analysis. ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ for amino acids. The triple quadrupole instrument allows for highly selective detection using modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this setup, the first quadrupole selects the precursor ion (the [M+H]⁺ of this compound), the second quadrupole acts as a collision cell where the ion is fragmented, and the third quadrupole selects a specific product ion for detection. This MS/MS (or MS2) approach provides excellent specificity and reduces chemical noise. While this is a standard workflow, the specific precursor-to-product ion transitions for this compound have not been published.

Fragmentation Pattern Analysis

The fragmentation pattern of a molecule in the mass spectrometer is crucial for its structural confirmation. For diamino acids, fragmentation typically involves the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon chain. Alpha-cleavage next to the amine and carboxylic acid functional groups is also a common fragmentation pathway. The exact fragmentation pattern, including the relative abundances of different fragment ions, is unique to the molecule's structure and the collision energy used. A detailed analysis of the MS/MS spectrum for this compound would be required to identify its characteristic fragments, but such a study is not currently available in the reviewed literature.

Physicochemical Studies Relevant to Analytical and Process Development

Solubility Measurement in Aqueous and Organic Solvent Systems

No experimental data is available in the public domain regarding the solubility of this compound in various aqueous and organic solvent systems. To perform such a study, the equilibrium concentration of the compound would need to be determined in a range of solvents (e.g., water, methanol, ethanol (B145695), acetone) at various temperatures. This data would be crucial for developing purification, and formulation processes.

Crystallization Kinetics

There is no available information on the crystallization kinetics, including nucleation and crystal growth rates, for this compound. A thorough investigation would involve techniques to measure the induction time for nucleation and the rate of crystal growth under different conditions of supersaturation, temperature, and solvent systems. Understanding these kinetics is vital for controlling the crystal size distribution and purity of the final product.

Computational and Theoretical Investigations of Diamino Acids

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies model the behavior of electrons and nuclei to predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict the equilibrium geometry and various molecular properties. For (2S)-2,6-diaminohexanoic acid (DAHA), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular structure. researchgate.net

Table 1: Selected Optimized Geometric Parameters of (2S)-2,6-diaminohexanoic acid from DFT Calculations. researchgate.net
ParameterBond/AngleCalculated Value
Bond Length (Å)C1=O31.203
C1-O41.339
C1-C21.547
Average C-C (aliphatic)~1.54
Bond Angle (°)O3-C1-O4125.5
O3-C1-C2125.1
O4-C1-C2109.4

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For (2S)-2,6-diaminohexanoic acid, FMO analysis shows the distribution of these orbitals. The HOMO is typically localized on the amino groups, which are the primary sites for electrophilic attack, while the LUMO is centered around the carboxylic acid group, the site for nucleophilic attack. The calculated energies for these orbitals determine important reactivity descriptors.

Table 2: Frontier Molecular Orbital Properties of (2S)-2,6-diaminohexanoic acid. researchgate.net
ParameterEnergy (eV)
EHOMO-6.3119
ELUMO-1.3630
Energy Gap (ΔE)4.9489

The Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are computational tools used to visualize and analyze chemical bonding. nih.gov ELF provides a measure of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs, which offers a faithful representation of the molecule's electronic structure. researchgate.net

RDG analysis is used to identify and characterize non-covalent interactions within and between molecules. By plotting the RDG against the electron density, it is possible to identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For diamino acids, this is particularly useful for understanding intramolecular hydrogen bonds that contribute to their conformational stability. researchgate.net

Spectroscopic Property Simulations and Correlations

Computational methods can simulate various types of spectra, providing a theoretical basis for interpreting experimental data.

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are invaluable for assigning experimental bands to specific molecular motions or electronic transitions. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net

For (2S)-2,6-diaminohexanoic acid, theoretical IR spectra have been calculated and analyzed. researchgate.net The characteristic vibrations include:

N-H stretching: Vibrations from the two amino (-NH2) groups, typically appearing in the region of 3300-3500 cm⁻¹.

C=O stretching: A strong absorption from the carbonyl group in the carboxylic acid, calculated around 1700-1750 cm⁻¹.

O-H stretching: A broad band corresponding to the hydroxyl group of the carboxylic acid.

H-N-H bending: Bending vibrations of the amino groups, typically found between 1590-1650 cm⁻¹. researchgate.net

Potential Energy Distribution (PED) analysis is often used alongside these calculations to quantify the contribution of different internal coordinates to each vibrational mode, allowing for precise assignments. researchgate.net

UV-Vis spectra simulations, typically performed using Time-Dependent DFT (TD-DFT), provide information about electronic transitions. For aliphatic amino acids without aromatic side chains, significant absorption is generally expected only in the far-UV region.

Molecular Interaction Studies and Binding Dynamics

Understanding how a molecule interacts with other molecules, particularly biological macromolecules like proteins, is a central goal of computational biology. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, forming a stable complex. nih.gov

For amino acids like (2S)-2,6-diaminohexanoic acid, molecular docking studies are used to investigate their binding affinity and interaction patterns with protein receptors. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, between the amino acid (the ligand) and the active site of the protein. This information is crucial for understanding the molecule's biological activity and for designing new therapeutic agents. researchgate.net

Molecular Docking Simulations

Due to a notable scarcity of specific molecular docking research on 2,6-diaminoheptanoic acid, this section will discuss the principles and findings of molecular docking simulations of its close structural analog, 2,6-diaminohexanoic acid (lysine). The computational methodologies and the nature of the results are directly applicable to the study of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of diamino acids like 2,6-diaminohexanoic acid, these simulations are crucial for understanding their interactions with biological targets such as enzymes and receptors at a molecular level. This approach allows researchers to investigate potential binding modes, calculate binding affinities, and identify key amino acid residues in the target protein that are critical for the interaction.

The primary goal of molecular docking is to determine the best ligand-receptor complex. researchgate.net The process involves predicting the geometry and energy of the interaction between the ligand (the diamino acid) and the active site of the protein. A lower binding energy generally indicates a more stable and favorable interaction. These simulations can provide insights into the biological activity of the molecule. researchgate.netnih.gov

Recent research on 2,6-diaminohexanoic acid has utilized molecular docking to explore its potential as a therapeutic agent. researchgate.net For instance, studies have been conducted to understand its binding affinity with various enzymes, which could shed light on its therapeutic potential. nih.gov The feasibility of a molecule as a drug can be examined using concepts like "drug likeness," which can be informed by docking studies. researchgate.net

The interactions identified through these simulations are typically a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. For example, the amino and carboxyl groups of the diamino acid are often involved in forming hydrogen bonds with the amino acid residues of the target protein. The alkyl chain of the diamino acid can participate in hydrophobic interactions within the binding pocket.

The following table summarizes findings from a molecular docking study of 2,6-diaminohexanoic acid with a specific biological target, illustrating the type of data generated from such simulations.

Target ProteinLigandBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Human Serum Albumin2,6-Diaminohexanoic Acid-5.8LYS-199, ARG-218, ARG-222, TRP-214Hydrogen Bonds, Electrostatic, Pi-Alkyl
Histone Deacetylase 8 (HDAC8)2,6-Diaminohexanoic Acid Analog-6.5HIS-142, HIS-143, ASP-173Hydrogen Bonds, Metal Coordination
Alpha-Amylase2,6-Diaminohexanoic Acid Ester-7.2HIS-201, TYR-151, ASP-197Hydrogen Bonds, Hydrophobic

This data is illustrative and compiled from various studies on 2,6-diaminohexanoic acid and its derivatives to demonstrate the outputs of molecular docking simulations.

These computational predictions are invaluable for guiding further experimental studies, such as in vitro binding assays and structural biology techniques like X-ray crystallography, to validate the predicted binding modes.

Mechanistic Biological Roles of Diamino Acids Non Human Model Systems

Role of Diaminopimelic Acid in Bacterial Cell Wall (Peptidoglycan) Biosynthesis

Diaminopimelic acid (DAP) is a crucial amino acid derivative that plays a fundamental role in the biology of many bacteria, particularly Gram-negative species. wikipedia.orgasm.org It is a key component of peptidoglycan, the polymer that forms the bacterial cell wall, and is also the immediate precursor to lysine (B10760008) in the bacterial biosynthesis pathway. nih.govnih.gov The presence of DAP is a distinctive feature of most bacterial cell walls, providing structural integrity and shape. wikipedia.orgasm.org Its essentiality for bacterial survival and absence in mammals makes the DAP biosynthesis pathway a significant target for the development of new antimicrobial agents. nih.govasm.org

The bacterial cell wall is comprised of peptidoglycan, a mesh-like structure formed from long glycan chains cross-linked by short peptides. asm.orgnih.gov Diaminopimelic acid is a central component of these peptide side chains. taylorandfrancis.com The process begins in the cytoplasm where a pentapeptide stem, consisting of a sequence of D- and L-amino acids, is assembled on a UDP-N-acetylmuramic acid (UDP-MurNAc) sugar molecule. asm.orgtaylorandfrancis.com Specifically, meso-diaminopimelic acid (mDAP) is added to the growing peptide chain to form a UDP-MurNAc-tripeptide. asm.org

These completed peptidoglycan precursors are then transported across the cell membrane to the periplasm. researchgate.net Here, transpeptidase enzymes catalyze the cross-linking reaction, which typically occurs between the mDAP residue of one peptide stem and a D-alanine residue on an adjacent stem. asm.orgnih.gov This cross-linking process creates the rigid, net-like sacculus that encases the bacterial cell. asm.org The incorporation of DAP is not only structural but also serves as an anchor point for other cell wall components, such as Braun's lipoprotein, which tethers the peptidoglycan to the outer membrane in Gram-negative bacteria. wikipedia.orgasm.org

The integrity of the peptidoglycan layer is paramount for bacterial survival, as it protects the cell from osmotic lysis and maintains its shape. asm.orgnih.gov Diaminopimelic acid's role in cross-linking is vital to the strength and rigidity of this structure. asm.org Bacteria that are deficient in their ability to synthesize or incorporate DAP exhibit severe growth defects and are unable to form new, functional cell walls. wikipedia.org This leads to a loss of structural integrity, morphological abnormalities, and ultimately, cell death. nih.govnih.gov

The essential nature of DAP for cell wall integrity has been demonstrated in various bacterial model systems. For instance, mutants of Corynebacterium glutamicum unable to synthesize m-DAP through certain pathways show altered morphology and reduced resistance to mechanical stress. asm.org Similarly, in Escherichia coli, the inability to produce mDAP due to mutations in the biosynthetic pathway results in cell lysis unless DAP is supplied externally. nih.gov Furthermore, the loss of DAP amidation, a modification of the DAP residue in the peptidoglycan of some bacteria like Corynebacterium glutamicum, leads to a significant increase in susceptibility to lysozyme (B549824) and β-lactam antibiotics, highlighting its importance in cell wall defense. nih.gov

Bacterial SpeciesConsequence of DAP Pathway DisruptionReference
Corynebacterium glutamicumAltered morphology, reduced resistance to mechanical stress, increased susceptibility to lysozyme and β-lactam antibiotics. asm.orgnih.gov
Escherichia coliCell lysis in the absence of external DAP supply. nih.gov
Salmonella typhimuriumInhibition of peptidoglycan synthesis. oup.com

D-Amino Acid Interactions at Host-Microbe Interfaces

Bacteria produce and release a variety of D-amino acids into their environment, which serve as important signaling molecules at the interface between microbes and their hosts. nih.govnih.gov While L-amino acids are the primary building blocks of proteins, D-amino acids have crucial non-ribosomal functions, including the regulation of the cell wall and interactions within complex microbial communities. nih.govfrontiersin.org In host environments, such as the mammalian gut, these microbial D-amino acids can significantly influence the composition of the microbiota and modulate host defense mechanisms. nih.govfrontiersin.org

The host can recognize and respond to these bacterial-derived molecules. nih.gov For example, the host enzyme D-amino acid oxidase (DAO) is induced by the microbiota in intestinal epithelial cells. nih.gov This enzyme specifically targets and oxidizes D-amino acids, producing hydrogen peroxide (H₂O₂), which acts as an antimicrobial agent, thereby shaping the microbial landscape and protecting the mucosal surface. nih.govfrontiersin.org

D-amino acids released by one bacterial species can influence the behavior and growth of other microbes in the same niche. nih.govfrontiersin.org They are known to play a key role in regulating biofilm formation and disassembly, a critical aspect of microbial community structure. nih.govresearchgate.net For instance, certain D-amino acids can inhibit biofilm formation by various bacteria, including pathogenic species, or trigger the dispersal of established biofilms. nih.govmdpi.com This modulation of biofilms is a strategy used by bacteria to compete for resources and space. frontiersin.org

The interaction between microbial D-amino acids and the host immune system plays a significant role in controlling bacterial colonization, particularly of pathogenic species. frontiersin.orgnih.gov The production of H₂O₂ by the host's D-amino acid oxidase (DAO) in response to bacterial D-amino acids creates an antimicrobial barrier at mucosal surfaces. nih.govfrontiersin.org This mechanism can limit the colonization of enteric pathogens like Vibrio cholerae in the small intestine. nih.govnih.gov Studies in mouse models have shown that strains of V. cholerae deficient in D-amino acid production are better colonizers, and this advantage is lost in mice lacking the DAO enzyme. nih.gov

Beyond the gut, D-amino acids can influence colonization in other host niches. In the upper airway, D-amino acids produced by nasal microbiota can inhibit innate immune responses by interacting with sweet taste receptors, which may shape the local microbial community. frontiersin.orgnih.gov These interactions highlight a complex system of chemical communication where bacterial-derived D-amino acids can either be targeted by the host to prevent colonization or, in some cases, be used by the bacteria to modulate host responses to their advantage.

D-Amino Acid SourceHost Response/EnzymeOutcomeReference
Gut MicrobiotaIntestinal D-amino acid oxidase (DAO)Production of H₂O₂, modification of microbiota composition, protection from pathogens. nih.govfrontiersin.org
Vibrio choleraeIntestinal DAOLimits colonization of the pathogen. nih.govnih.gov
Nasal MicrobiotaSweet Taste Receptors (T1R2/3)Inhibition of innate immune response (antimicrobial peptide release). frontiersin.orgnih.gov

General Biochemical Research Applications and Model System Studies

Diamino acids, particularly diaminopimelic acid (DAP), serve as invaluable tools in biochemical research, primarily for studying bacterial physiology and identifying new antibiotic targets. oup.com Because DAP is a unique and essential component of the peptidoglycan in many bacterial species, it can be used as a specific marker for bacterial cell wall synthesis. taylorandfrancis.comoup.com Researchers can use radiolabeled DAP to track its incorporation into peptidoglycan, allowing for quantitative measurements of cell wall biosynthesis and the effects of potential inhibitors on this process. oup.com

The study of enzymes in the DAP biosynthesis pathway is also a major focus of research. asm.org Since this pathway is absent in mammals, its enzymes are attractive targets for the development of novel antibiotics with high specificity for bacteria. asm.orgmdpi.com Model organisms like E. coli and C. glutamicum are frequently used to study the genetics and biochemistry of DAP synthesis and its role in cell wall integrity. asm.orgoup.com These studies provide fundamental insights into bacterial growth and division, and they form the basis for screening and developing new drugs that target these essential pathways.

Utilization in Biochemical Research as Synthetic Derivatives

Synthetic derivatives of diamino acids are valuable tools in biochemical research, offering insights into enzyme mechanisms, metabolic pathways, and the development of therapeutic agents. While specific research focusing exclusively on derivatives of 2,6-diaminoheptanoic acid is limited in publicly accessible literature, broader studies on synthetic long-chain diaminoalkanoic acids provide a conceptual framework for their utility. These studies often involve modifying the chain length of diamino acids to probe the active sites of enzymes and understand structure-activity relationships.

One area of investigation for synthetic diamino acid derivatives is their potential as enzyme inhibitors. Research into a series of N-omega-hemiphthaloyl-alpha,omega-diaminoalkanoic acid analogues, for instance, has explored the impact of varying the length of the amino acid side chain on the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for cell growth and proliferation. In such studies, analogues with different carbon chain lengths, such as those based on L-2,4-diaminobutanoic acid and L-lysine (which has a six-carbon chain), were synthesized and their inhibitory activities against DHFR were evaluated. This line of research demonstrates how systematic alterations to the carbon backbone of a diamino acid can influence its interaction with a biological target. Although these studies did not specifically report on a seven-carbon chain derivative, they establish a methodology for how such a compound could be used to explore the spatial and electronic requirements of an enzyme's active site.

Another application of synthetic amino acid derivatives is in the study of digestive enzymes. Synthetic derivatives of various amino acids have been evaluated for their inhibitory potential against enzymes like pancreatic α-amylase and lipase, which are involved in the digestion of carbohydrates and fats, respectively. The aim of these investigations is to identify compounds that could modulate nutrient absorption. The inhibitory effects of these synthetic derivatives are often found to be dependent on their concentration and specific chemical structure. While these studies have not detailed the use of this compound derivatives, they highlight a significant area of biochemical research where such synthetic compounds could be employed to investigate enzyme kinetics and mechanisms of inhibition in non-human model systems.

The table below summarizes the types of synthetic diamino acid derivatives and their applications in biochemical research, based on studies of related compounds.

Derivative ClassResearch ApplicationModel System Context
N-acyl-diaminoalkanoic acidsEnzyme inhibition studies (e.g., dihydrofolate reductase)Probing enzyme active site topology and binding interactions.
Modified long-chain diamino acidsInvestigation of digestive enzyme activity (e.g., α-amylase, lipase)Screening for potential modulators of nutrient metabolism.

Emerging Research Avenues and Future Directions for Diamino Acid Studies

Exploration of Novel Diamino Acid Isomers and Analogs

The structural diversity of diamino acids is a key area of ongoing research. While 2,6-diaminoheptanoic acid represents a specific structure, the exploration of its isomers and the synthesis of novel analogs are critical for expanding the chemical space and discovering new functionalities.

Isomers: Isomers of this compound can include both constitutional isomers and stereoisomers. Constitutional isomers, such as 2,7-diaminoheptanoic acid, feature the same molecular formula but different connectivity of atoms. nih.gov Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. Given that this compound has two chiral centers (at C2 and C6), multiple stereoisomers are possible. The synthesis and characterization of these distinct isomers are crucial as different spatial arrangements can lead to vastly different biological activities. For instance, meso-diaminopimelate, an isomer of diaminopimelic acid, is a key component in the cell walls of many bacteria. hmdb.caresearchgate.net

Analogs: The development of analogs involves modifying the parent structure of this compound to create new molecules with potentially enhanced or altered properties. This can involve changes to the carbon backbone length, the introduction of different functional groups, or the formation of cyclic derivatives. The synthesis of analogs of similar compounds, like diaminopimelic acid, has been a focus of research for developing new therapeutic agents. researchgate.net These synthetic strategies provide a roadmap for creating a library of this compound analogs for screening in various biological assays.

Table 1: Examples of Potential Isomers and Analogs of this compound
Compound TypeExample NameStructural FeaturePotential Research Interest
Constitutional Isomer2,7-Diaminoheptanoic acidAmino group shifted from C6 to C7Comparative biological activity, precursor for novel polyamides
Stereoisomer(2R, 6S)-2,6-diaminoheptanoic acidDifferent 3D arrangement of amino groupsEnzyme specificity, receptor binding affinity
Analog2,6-Diamino-7-hydroxyheptanoic acidAddition of a hydroxyl groupAltered polarity, potential for new post-translational modifications
Analog2,6-Diaminooctanoic acidElongated carbon chainModified lipophilicity, altered incorporation into peptides

Advanced Spectroscopic and Computational Techniques for Diamino Acid Characterization

The precise characterization of diamino acids like this compound is fundamental to understanding their properties and functions. Modern analytical and computational methods provide unprecedented detail about their molecular structure, behavior, and interactions.

Spectroscopic Techniques: Advanced spectroscopic methods are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to determine the connectivity and chemical environment of atoms within the molecule. smolecule.com For complex structures, two-dimensional NMR techniques can reveal through-bond and through-space correlations, confirming the exact isomeric form.

Mass Spectrometry (MS): High-resolution mass spectrometry provides highly accurate molecular weight measurements. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation patterns can help distinguish between different isomers, which might otherwise be difficult to tell apart. nih.gov

Computational Chemistry: Theoretical and computational methods complement experimental data.

Density Functional Theory (DFT): DFT calculations are used to predict the optimized molecular geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties of molecules like 2,6-diaminohexanoic acid. nih.govresearchgate.net These computational studies can predict NMR chemical shifts, analyze frontier molecular orbitals to understand reactivity, and calculate the molecule's stability. nih.govresearchgate.net This theoretical insight is invaluable for interpreting experimental spectra and predicting the properties of yet-to-be-synthesized analogs.

Table 2: Application of Advanced Techniques for this compound Characterization
TechniqueType of Information ObtainedSignificance in Research
NMR Spectroscopy (1D and 2D)Atomic connectivity, chemical environment, stereochemistryConfirms the molecular structure and distinguishes between stereoisomers. smolecule.com
Mass Spectrometry (MS/MS)Molecular weight, fragmentation patternsProvides unambiguous molecular formula and helps differentiate constitutional isomers. nih.gov
Density Functional Theory (DFT)Optimized geometry, electronic structure, predicted spectraOffers theoretical validation of experimental data and predicts properties of novel analogs. nih.govresearchgate.net

Engineering of Biosynthetic Pathways for Industrial Production of Diamino Acids

The transition from laboratory-scale synthesis to industrial-scale production of diamino acids relies heavily on metabolic engineering and synthetic biology. nih.gov Microbial fermentation is a promising, sustainable alternative to chemical synthesis for producing amino acids and related compounds. dtu.dkeditverse.com

Key strategies for engineering microbial hosts like Escherichia coli or Corynebacterium glutamicum for this compound production would involve:

Enhancing Precursor Supply: The biosynthesis of a seven-carbon backbone diamino acid would require redirecting carbon flux from central metabolism (e.g., glycolysis and the pentose (B10789219) phosphate (B84403) pathway) towards the necessary precursors. mdpi.comnih.gov This often involves overexpressing key enzymes in the precursor pathways and deleting genes that lead to competing byproducts.

Introducing and Optimizing the Biosynthetic Pathway: Since natural pathways for this compound are not well-established, a novel pathway may need to be designed and assembled using enzymes from various organisms. This involves identifying suitable enzymes (e.g., transaminases, dehydrogenases, decarboxylases), optimizing their expression levels, and eliminating metabolic bottlenecks. researchgate.netexlibrisgroup.com

Eliminating Competing Pathways: To maximize the yield of the target diamino acid, it is crucial to knock out or downregulate genes involved in pathways that consume the precursors or the final product.

The ultimate goal is to develop robust microbial cell factories capable of converting renewable feedstocks, such as glucose, into this compound with high efficiency and yield, making the process economically viable for industrial applications. nih.govnih.govslideshare.net

Elucidation of Undiscovered Metabolic Pathways and Enzymatic Functions

While the metabolic roles of common proteinogenic amino acids are well-understood, the pathways involving non-standard diamino acids like this compound remain largely unexplored. Future research will focus on identifying and characterizing these novel metabolic networks.

Identification of Natural Occurrences: A primary step is to search for the natural presence of this compound in various organisms, from microbes to plants. Its discovery in a biological system would be the first clue to its metabolic relevance.

Pathway Elucidation: If naturally produced, the biosynthetic and catabolic pathways would need to be unraveled. This involves identifying the genes and enzymes responsible for its synthesis and degradation. For example, the biosynthesis of lysine (B10760008) from diaminopimelate involves a specific decarboxylase, and similar enzymatic steps could be involved for this compound. mdpi.com

Enzymatic Functions: The enzymes involved in these pathways could possess novel substrate specificities or catalytic mechanisms. For instance, research on the metabolism of branched-chain fatty acids like 2,6-dimethylheptanoic acid has revealed the specific roles of enzymes such as long-chain acyl-CoA dehydrogenase. nih.gov A similar approach could uncover enzymes that specifically act on a seven-carbon diamino acid substrate.

Biological Roles: Potential functions could include roles as intermediates in the synthesis of other molecules (e.g., alkaloids or antibiotics), components of unique peptides, or signaling molecules. The ε-amino group of lysine, for example, is a substrate for transglutaminases, which form crosslinks in proteins; a similar role could be investigated for the second amino group of this compound. mdpi.com

Q & A

Q. What analytical techniques are recommended for quantifying 2,6-diaminoheptanoic acid (DAP) in bacterial peptidoglycan?

DAP quantification typically involves hydrolysis of peptidoglycan using 6M HCl at 110°C for 24 hours to release free amino acids . Traditional methods employ ion-exchange chromatography (IEC) with post-column ninhydrin derivatization and spectrophotometric detection (570 nm) . Modern approaches use reversed-phase HPLC with pre-column derivatization (e.g., ortho-phthalaldehyde or FMOC-Cl) coupled with fluorescence detection, achieving detection limits of 0.1–1.0 nmol . Validation should include spike-recovery experiments with internal standards like norleucine.

Q. How can researchers confirm the stereochemical configuration of synthetic DAP?

DAP exists as LL-, DD-, and meso-diastereomers, with the meso form being biologically relevant in bacterial cell walls. Chiral resolution requires β-cyclodextrin-based HPLC columns or capillary electrophoresis with chiral additives (e.g., sulfated β-cyclodextrin) . Enzymatic digestion using DAP epimerase distinguishes stereoisomers by selective hydrolysis . Absolute configuration is confirmed via X-ray crystallography or comparison to NIST-certified reference materials .

Q. What protocols ensure reliable purity validation of synthetic DAP?

Combine orthogonal analytical methods:

  • 1H/13C NMR : Verify structural integrity (e.g., δ 3.82 ppm for α-protons in DAP) .
  • HPLC-ELSD : Assess purity (>98%) using evaporative light scattering detection .
  • Elemental analysis : Confirm composition (C: 44.21%, H: 7.37%, N: 14.73%) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in MIC values for DAP derivatives across antimicrobial assays?

Conflicting MIC data may arise from assay-specific conditions. For example:

  • Microplate Alamar Blue Assay (MABA) : Measures aerobic metabolic activity, yielding MICs of ~140 μM for Mycobacterium tuberculosis .
  • Low-Oxygen Recovery Assay (LORA) : Tests activity against non-replicating bacilli under hypoxia, which may show no inhibition despite MABA activity .
    Use Bland-Altman plots to assess inter-assay variability and validate results with clinical isolates. Include positive controls (e.g., isoniazid) to calibrate sensitivity .

Q. What experimental strategies elucidate the antifungal mechanism of DAP analogues?

  • Isotopic tracing : Incubate fungi with 14C-labeled acetate to track lipid biosynthesis inhibition .
  • Lipidomics : Compare treated vs. untreated Candida albicans via LC-MS to identify disrupted pathways (e.g., sphingolipid biosynthesis) .
  • Gene expression profiling : Quantify FAS complex transcripts via qRT-PCR to distinguish membrane disruption from biosynthesis inhibition .

Q. Why do amino acid analysis results vary between laboratories studying DAP hydrolysis products?

Key variables include:

  • Hydrolysis time : 24-hour hydrolysis recovers 85% of DAP, while 72-hour hydrolysis degrades Thr/Ser by 20% .
  • Acid concentration : 4M HCl improves Asn/Gln recovery but reduces DAP yield by 15% compared to 6M HCl .
  • Oxygen exclusion : Vacuum hydrolysis reduces oxidative losses of sulfur-containing amino acids by 30% compared to N2 purging .
    Standardize protocols using NIST reference hydrolysates and inter-laboratory ring trials .

Q. How to design a study investigating DAP’s role in bacterial sporulation?

  • Genetic knockout : Compare sporulation rates in Bacillus subtilis wild-type vs. dapE mutants lacking DAP biosynthesis .
  • Pulse-chase experiments : Use 15N-labeled DAP to track incorporation into spore peptidoglycan via nanoSIMS imaging .
  • Environmental stress tests : Expose spores to lysozyme or osmotic shock to assess DAP-dependent structural resilience .

Methodological Considerations

  • Data presentation : Use tables to compare MIC values across assays (e.g., MABA vs. LORA) and include error margins (±SEM) .
  • Statistical analysis : Apply ANOVA with Tukey post-hoc tests for multi-group comparisons of DAP recovery rates .
  • Ethical compliance : Adhere to biosafety level 2 (BSL-2) protocols when handling pathogenic strains like M. tuberculosis .

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